Dichotomoside D

Description

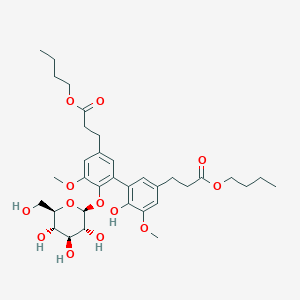

Dichotomoside D is a novel lignan glycoside isolated from the roots of Stellaria dichotoma var. lanceolata, a traditional Chinese medicinal plant used for its anti-inflammatory and anti-allergic properties . Structurally, it belongs to the neolignan glycoside family, characterized by a β-D-glucopyranosyl unit linked to a lignan backbone. Its molecular formula and stereochemistry were confirmed via spectroscopic methods (e.g., NMR, MS) and Mosher’s reaction . Pharmacologically, this compound exhibits significant inhibition of β-hexosaminidase release (IC50 = 64 μmol/L) in IgE-mediated allergic reactions and suppresses pro-inflammatory cytokines like TNF-α (IC50 = 16 μmol/L) and IL-4 (IC50 = 34 μmol/L), highlighting its role in modulating late-phase allergic responses .

Properties

Molecular Formula |

C34H48O13 |

|---|---|

Molecular Weight |

664.7 g/mol |

IUPAC Name |

butyl 3-[3-[5-(3-butoxy-3-oxopropyl)-3-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-hydroxy-5-methoxyphenyl]propanoate |

InChI |

InChI=1S/C34H48O13/c1-5-7-13-44-27(36)11-9-20-15-22(29(38)24(17-20)42-3)23-16-21(10-12-28(37)45-14-8-6-2)18-25(43-4)33(23)47-34-32(41)31(40)30(39)26(19-35)46-34/h15-18,26,30-32,34-35,38-41H,5-14,19H2,1-4H3/t26-,30-,31+,32-,34+/m1/s1 |

InChI Key |

VMLJWIKVMRPCIF-GVQAODHLSA-N |

Isomeric SMILES |

CCCCOC(=O)CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC(=O)OCCCC)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CCCCOC(=O)CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC(=O)OCCCC)OC)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichotomoside D is part of a series of structurally related neolignan glycosides (Dichotomosides A–E) isolated from Stellaria species. Below is a detailed comparison of their structural features, pharmacological activities, and sources:

Table 1: Comparative Analysis of Dichotomosides A–E

Key Findings from Comparative Studies:

Structural Differentiation :

- Dichotomosides A–D share a core lignan-glycoside structure but differ in hydroxylation patterns and glycosidic linkages, which influence their bioactivity .

- Dichotomoside E, found in lavender (Lavandula spp.), has a distinct substitution pattern, contributing to its reduced anti-allergic potency .

Pharmacological Efficacy :

- This compound vs. C : While both inhibit β-hexosaminidase, this compound shows superior suppression of TNF-α (IC50 = 16 μmol/L vs. 19 μmol/L) and IL-4 (IC50 = 34 μmol/L vs. 15 μmol/L), indicating its enhanced ability to target late-phase allergic inflammation .

- This compound vs. A/B : Dichotomosides A and B exhibit minimal anti-allergic effects, focusing instead on β-galactosidase inhibition, which is less relevant to IgE-mediated pathways .

Source-Specific Activity :

- Compounds isolated from Stellaria dichotoma (A–D) show stronger anti-allergic activity compared to Dichotomoside E from lavender, suggesting plant-specific biosynthesis pathways optimize bioactivity .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Dichotomoside D from natural sources, and how can researchers validate extraction efficiency?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). To validate efficiency, researchers should quantify yield using UV-Vis spectroscopy calibrated against a reference standard. Purity must be confirmed via TLC or HPLC with ≥95% purity thresholds . Replicate extractions under controlled conditions (temperature, solvent polarity) are critical for reproducibility.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) is indispensable for elucidating the glycosidic linkage and aglycone structure. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Complementary techniques like IR spectroscopy identify functional groups, while X-ray crystallography (if crystalline) provides absolute stereochemistry. Chromatographic purity must be verified via HPLC with diode-array detection .

Q. How can researchers ensure the stability of this compound during long-term storage and experimental assays?

- Methodological Answer : Stability studies under varying conditions (pH, temperature, light exposure) are mandatory. Use lyophilized samples stored at -80°C in inert atmospheres (argon) to prevent oxidation. For in vitro assays, dissolve the compound in DMSO (≤0.1% final concentration) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at regular intervals .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cellular or biochemical pathways?

- Methodological Answer : Employ a multi-omics approach: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to map protein interactions, and metabolomics (NMR or GC-MS) to trace metabolic shifts. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target pathways. Dose-response curves (IC₅₀/EC₅₀) and time-course studies are critical to establish causality .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences. Address this by:

- Conducting pharmacokinetic studies (e.g., plasma half-life via LC-MS).

- Using prodrug formulations to enhance solubility.

- Validating in vitro findings with orthotopic or patient-derived xenograft (PDX) models.

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological errors .

Q. How can researchers optimize this compound’s bioactivity while minimizing off-target cytotoxicity in therapeutic applications?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the glycosidic moiety or aglycone. Use high-content screening (HCC) to assess cytotoxicity across cell lines (e.g., HEK293 for normal cells, MCF7 for cancer). Computational docking (e.g., AutoDock Vina) predicts binding affinities to prioritize analogs for synthesis .

Data Management and Replication

Q. What steps are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Document all experimental parameters (e.g., solvent batches, cell passage numbers) in supplemental materials. Share raw data (spectra, chromatograms) via repositories like Figshare or Zenodo. Use blinded protocols for assays to reduce bias, and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers handle conflicting data on this compound’s pharmacological targets reported in prior literature?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line specificity). Replicate key studies under standardized conditions (e.g., ATCC-validated cells, identical buffer systems). Use pathway enrichment tools (e.g., DAVID, KEGG) to contextualize divergent results within broader biological networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.